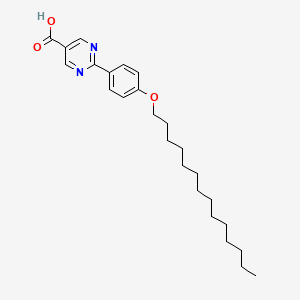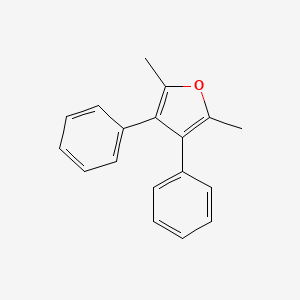![molecular formula C28H19N3 B12910413 (2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine CAS No. 63920-56-9](/img/structure/B12910413.png)
(2Z)-N-(Naphthalen-1-yl)-2-[(naphthalen-1-yl)imino]-2H-indol-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine: is a complex organic compound characterized by its unique structure, which includes naphthalene and indole moieties
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine typically involves multi-step organic reactions. One common method includes the condensation of naphthylamine derivatives with indole-2-carboxaldehyde under acidic or basic conditions. The reaction may require catalysts such as Lewis acids or transition metal complexes to enhance the yield and selectivity.
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This can include the use of continuous flow reactors, which allow for better control over reaction conditions and scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine can undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinone derivatives.
Reduction: Reduction of this compound can be achieved using hydrogenation catalysts such as palladium on carbon, resulting in the formation of reduced amine derivatives.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the naphthalene or indole rings are functionalized with various substituents using reagents like halogens or nitro groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Hydrogen gas, palladium on carbon, mild temperatures.
Substitution: Halogens, nitro groups, Lewis acids, and solvents like dichloromethane or acetonitrile.
Major Products Formed:
Oxidation: Quinone derivatives.
Reduction: Reduced amine derivatives.
Substitution: Functionalized naphthalene or indole derivatives.
Aplicaciones Científicas De Investigación
Chemistry: N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine is used as a ligand in coordination chemistry, facilitating the formation of metal complexes that are studied for their catalytic properties.
Biology: In biological research, this compound is investigated for its potential as a fluorescent probe due to its unique photophysical properties. It can be used to study cellular processes and molecular interactions.
Medicine: The compound is explored for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmacologically active molecules. Its structural features make it a candidate for drug development targeting specific biological pathways.
Industry: In the industrial sector, N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).
Mecanismo De Acción
The mechanism by which N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine exerts its effects is primarily through its interaction with molecular targets such as enzymes or receptors. The compound’s indole moiety allows it to bind to specific sites, modulating the activity of these targets. This interaction can lead to changes in cellular signaling pathways, influencing various biological processes.
Comparación Con Compuestos Similares
N-(Naphthalen-1-yl)-N’-alkyl oxalamides: These compounds share the naphthalene moiety and are known for their role as ligands in catalytic reactions.
Indole-3-carbinol: Another indole derivative with applications in medicinal chemistry and cancer research.
Naphthalene-1-ylamine: A simpler naphthalene derivative used in organic synthesis.
Uniqueness: N-(Naphthalen-1-yl)-3-(naphthalen-1-ylimino)-3H-indol-2-amine is unique due to its combination of naphthalene and indole structures, which confer distinct chemical and physical properties. This dual functionality allows it to participate in a wide range of chemical reactions and applications, making it a versatile compound in scientific research.
Propiedades
Número CAS |
63920-56-9 |
|---|---|
Fórmula molecular |
C28H19N3 |
Peso molecular |
397.5 g/mol |
Nombre IUPAC |
N-naphthalen-1-yl-3-naphthalen-1-yliminoindol-2-amine |
InChI |
InChI=1S/C28H19N3/c1-3-13-21-19(9-1)11-7-17-24(21)29-27-23-15-5-6-16-26(23)31-28(27)30-25-18-8-12-20-10-2-4-14-22(20)25/h1-18H,(H,29,30,31) |
Clave InChI |
UYLLZZCAAJKKAJ-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C2C(=C1)C=CC=C2NC3=NC4=CC=CC=C4C3=NC5=CC=CC6=CC=CC=C65 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






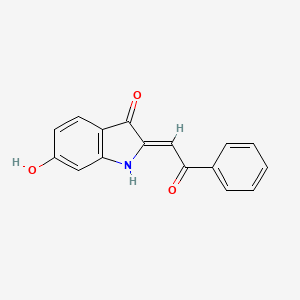
![4-(2-((6-Amino-2,3-diphenylpyrido[2,3-b]pyrazin-8-yl)amino)ethyl)benzenesulfonamide](/img/structure/B12910376.png)
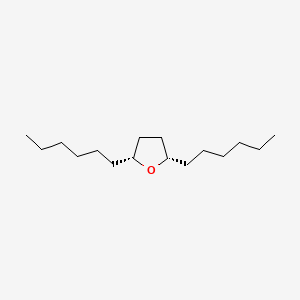
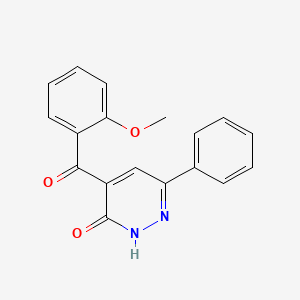
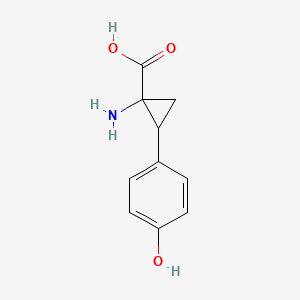
![3-[(4-Chlorophenyl)thio]-5-cyano-2-methyl-1h-indole](/img/structure/B12910394.png)
![4-Chloro-2-ethyl-5-[1-(3-methylphenyl)ethoxy]pyridazin-3(2H)-one](/img/structure/B12910401.png)
